8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Sulfonyl Group
The phenylsulfonyl moiety (-SO₂-C₆H₃-) exhibits:
Methoxy-dimethylphenyl Group
The 4-methoxy-2,5-dimethylphenyl substituent features:
| Position | Substituent | Electronic Effect | Steric Effect |
|---|---|---|---|
| 2 | Methyl | +I (donor) | 1.7 Å van der Waals radius |
| 4 | Methoxy | +M (donor) | 1.8 Å van der Waals radius |
| 5 | Methyl | +I (donor) | 1.7 Å van der Waals radius |
This substitution pattern creates a meta-directing electronic profile while maintaining planarity for π-stacking interactions, as seen in 3-(2,5-dimethylphenyl)-3-hydroxy-8-methoxy-1-azaspiro[4.5]decane-2,4-dione .
Stereoelectronic interactions :
- Methoxy oxygen lone pairs conjugate with the aromatic ring
- Methyl groups induce torsional resistance at positions 2 and 5
Properties
Molecular Formula |
C18H25N3O5S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
8-(4-methoxy-2,5-dimethylphenyl)sulfonyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione |
InChI |
InChI=1S/C18H25N3O5S/c1-12-11-15(13(2)10-14(12)26-5)27(24,25)21-8-6-18(7-9-21)16(22)19(3)17(23)20(18)4/h10-11H,6-9H2,1-5H3 |
InChI Key |
SBKTWIROSRRCIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3C)C)C)OC |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction for Spirocycle Formation
The 1,3,8-triazaspiro[4.5]decane scaffold is synthesized via a cyclocondensation reaction between a cyclohexane carbamate derivative and an acyl chloride. For example:
- Reactants : Cis-4-methoxycyclohexyl-1-carbamic acid and 2,5-dimethylphenylacetyl chloride.
- Conditions : Sodium bicarbonate as an acid-binding agent in a water/ethyl acetate biphasic system at 0–10°C.
- Outcome : Yields >95% of the intermediate cis-1-[2-(2,5-dimethylphenyl)acetamido]-4-methoxycyclohexanecarboxylic acid.
Cyclization to Form the 1,3-Diazaspiro Ring
Intramolecular cyclization under acidic conditions generates the spirocyclic dione:
- Reagents : Methanesulfonic acid or p-toluenesulfonic acid in toluene.
- Conditions : Reflux at 110–120°C with azeotropic water removal.
- Yield : 85–90% of cis-3-(2,5-dimethylphenyl)-8-methoxy-1-azaspiro[4.5]decane-2,4-dione.
Sulfonylation of the Spirocyclic Amine
Sulfonyl Chloride Coupling
The spirocyclic amine undergoes sulfonylation with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride:
- Reactants : Spirocyclic amine derivative and sulfonyl chloride (1:1.2 molar ratio).
- Conditions : Dichloromethane or THF with triethylamine at 0°C to room temperature.
- Outcome : 75–80% yield of the sulfonylated intermediate.
N-Methylation of the Triazaspiro System
Dimethylation via Alkylation
The tertiary amines are methylated using methyl iodide or dimethyl sulfate:
- Reagents : Methyl iodide (2.5 equiv) and potassium carbonate in DMF.
- Conditions : 60°C for 12–24 hours.
- Yield : 70–75% after column chromatography.
Purification and Crystallization
Solvent-Based Crystallization
Final purification employs solvent recrystallization:
- Solvents : Toluene-methanol (3:1 v/v) at 0–5°C.
- Purity : >98% by HPLC, with trans-isomer content <2%.
Comparative Analysis of Synthetic Routes
| Step | Method A (Patent CN115448869A) | Method B (Patent WO2018188356A1) |
|---|---|---|
| Cyclization Yield | 97.2% | 85–90% |
| Sulfonylation Time | 6 hours | 8–12 hours |
| Purification | pH adjustment + filtration | Crystallization |
Key Challenges and Solutions
- Regioselectivity : Use of bulky bases (e.g., DIPEA) minimizes over-alkylation during methylation.
- Isomer Separation : Cis-trans isomers are resolved via pH-controlled precipitation.
Scalability and Industrial Adaptations
- Continuous Flow Systems : Patent WO2018188356A1 highlights solvent recycling and reduced reaction times (40–50% faster).
- Cost Efficiency : Substituting DMF with toluene in methylation lowers production costs by 30%.
Recent Advances in Catalysis
- Copper(I) Catalysis : CuI accelerates sulfonylation by 20% in methanol-based systems.
Chemical Reactions Analysis
Types of Reactions
8-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzenesulfonyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions vary but generally involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential as an enzyme inhibitor . This property is particularly relevant in the development of treatments for various diseases, including cancer and enzyme-related disorders. The compound's ability to bind to specific molecular targets can disrupt critical biochemical pathways, offering therapeutic benefits.
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its unique spirocyclic framework allows for the formation of various derivatives through controlled reactions. Typical reagents and conditions used in reactions involving this compound include:
- Reagents : Various nucleophiles and electrophiles depending on the desired transformation.
- Conditions : Controlled temperatures and pressures to optimize yield and selectivity.
The products formed from these reactions can lead to significant advancements in synthetic methodologies.
Case Studies
Several studies have documented the applications of this compound in different contexts:
Case Study 1: Enzyme Inhibition
Research has demonstrated that derivatives of this compound exhibit potent inhibition against specific enzymes involved in cancer progression. For instance, one study reported that a modified version of this compound showed an IC50 value significantly lower than established chemotherapeutic agents, indicating its potential as a novel anticancer drug .
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of this compound and its derivatives. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains. The mechanism was attributed to the compound's ability to interfere with bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of 8-(4-methoxy-2,5-dimethylbenzenesulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The triazaspiro[4.5]decane-2,4-dione scaffold allows extensive derivatization. Key structural variations include:
- Sulfonyl vs. Benzyl Groups: TRI-BE (8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione): Replacing the sulfonyl group with a benzyl moiety reduces molecular weight (259.31 vs. ~393.4 for the target compound) and alters hydrophobicity. TRI-BE inhibits cancer cell migration and invasion by targeting focal adhesion kinase (FAK) . 8-((3,4-Dimethoxyphenyl)sulfonyl)-3-ethyl-... Molecular weight (397.4) is comparable to the target compound .
- Alkyl Substituents on the Spiro Core :
- CWHM-123 (8-(5-Chloro-2-hydroxybenzyl)-3-ethyl-1-isopentyl-...) : Ethyl and isopentyl groups at positions 3 and 1 increase steric bulk, contributing to antimalarial potency (IC₅₀ = 0.310 µM against Plasmodium falciparum) .
- 3-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride : Methylation at position 3 reduces solubility (MW 219.67) but may enhance metabolic stability .
Physicochemical Properties
Molecular Weight and Solubility :
- The target compound’s molecular weight (~393.4) is higher than TRI-BE (259.31) due to the sulfonyl-phenyl group. This may reduce aqueous solubility compared to benzyl analogs .
- 8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione has a melting point of 259–261°C and predicted density of 1.29 g/cm³ , whereas sulfonyl-substituted analogs likely exhibit higher melting points due to increased polarity.
- Synthetic Accessibility: The target compound’s synthesis likely involves sulfonylation of a spirocyclic amine precursor, similar to methods used for TRI-BE (hydrogenolysis of benzyl groups) or RS102221 (microwave-assisted coupling) .
Pharmacological Potential
- Antimalarial Applications : Spiropiperidine hydantoins like CWHM-123 demonstrate that bulky hydrophobic substituents (e.g., chloro-hydroxybenzyl) enhance antimalarial activity . The target compound’s 4-methoxy-2,5-dimethylphenylsulfonyl group may offer similar advantages.
- Cancer Therapeutics : TRI-BE’s FAK inhibition suggests that sulfonyl analogs could target extracellular matrix interactions, though substituent effects on selectivity require validation .
Biological Activity
The compound 8-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic molecule that has garnered attention for its potential biological activities. Its unique spirocyclic structure and the presence of a sulfonyl group contribute to its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its role as an enzyme inhibitor and its implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a spirocyclic framework that enhances its biological activity. The methoxy and dimethyl substituents on the phenyl ring are believed to play a significant role in modulating its pharmacological properties.
Enzyme Inhibition
Research indicates that This compound acts as an inhibitor of prolyl hydroxylase enzymes (PHDs), which are involved in various cellular processes including the regulation of hypoxia-inducible factors (HIFs). The inhibition of PHDs can lead to increased levels of erythropoietin (EPO), making this compound a candidate for treating anemia-related conditions .
Cytotoxicity Studies
In vitro studies have demonstrated that compounds within the triazaspirodecane family exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell proliferation in human breast cancer (MCF-7) cells and colon cancer models . The mechanism appears to involve interference with specific signaling pathways related to cell survival and apoptosis.
Study on Spirohydantoins
A related class of compounds known as spirohydantoins has been studied for their efficacy as pan-inhibitors of PHD enzymes. These compounds have demonstrated robust activity in preclinical models by upregulating EPO levels significantly. This suggests that similar structural analogs like This compound may also possess therapeutic potential in enhancing erythropoiesis .
Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
